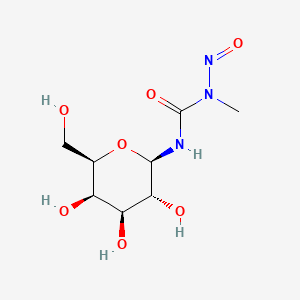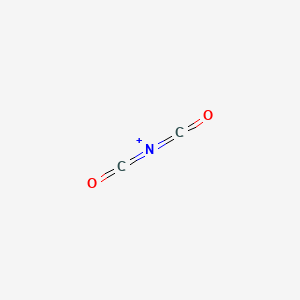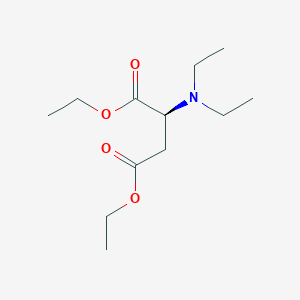![molecular formula C13H10Br2O4S2 B14670058 1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene CAS No. 39863-14-4](/img/structure/B14670058.png)
1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene is an organobromine compound with the molecular formula C12H8Br2S2 It is characterized by the presence of two bromine atoms and two sulfonyl groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzenethiol and 2-bromobenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is often used to facilitate the reaction.
Procedure: The 2-bromobenzenethiol is first converted to its sulfonyl chloride derivative, which is then reacted with 2-bromobenzyl chloride to form the final product.
Analyse Chemischer Reaktionen
1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene involves its interaction with microtubules, which are essential components of the cell cytoskeleton. The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene can be compared with other similar compounds, such as:
1-Bromo-2-[(2-bromophenyl)disulfanyl]benzene: This compound has a similar structure but contains a disulfide linkage instead of sulfonyl groups.
1-Bromo-2-(methylsulfonyl)benzene: This compound has a single sulfonyl group and a simpler structure.
2-Bromophenyl disulfide: This compound contains a disulfide linkage and is used in similar applications.
The uniqueness of this compound lies in its dual sulfonyl groups, which confer distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
39863-14-4 |
|---|---|
Molekularformel |
C13H10Br2O4S2 |
Molekulargewicht |
454.2 g/mol |
IUPAC-Name |
1-bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene |
InChI |
InChI=1S/C13H10Br2O4S2/c14-10-5-1-3-7-12(10)20(16,17)9-21(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2 |
InChI-Schlüssel |
WEASZDNVBVZIJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


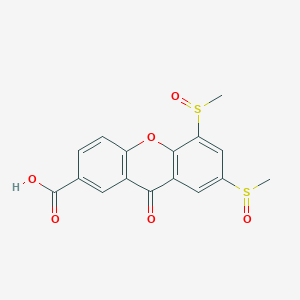

![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
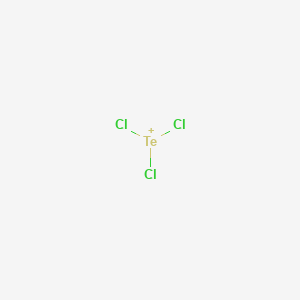
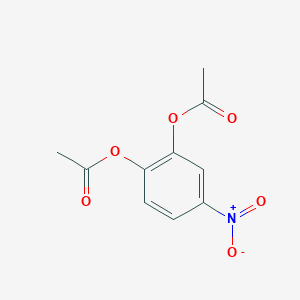
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)

![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
